molecular formula C17H14Cl2O4 B7748214 (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid

Cat. No.: B7748214
M. Wt: 353.2 g/mol
InChI Key: SUDRNMNLHLDRNO-SOFGYWHQSA-N
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Description

(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl group connected by a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorophenol and 3-methoxybenzaldehyde.

    Formation of Intermediate: The 2,6-dichlorophenol is reacted with methanol in the presence of a base to form 2,6-dichlorophenyl methoxy ether.

    Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes such as cyclooxygenase, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl}prop-2-enoic acid: shares similarities with other compounds such as:

Uniqueness

  • The unique combination of the dichlorophenyl and methoxyphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O4/c1-22-16-9-11(6-8-17(20)21)5-7-15(16)23-10-12-13(18)3-2-4-14(12)19/h2-9H,10H2,1H3,(H,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDRNMNLHLDRNO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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